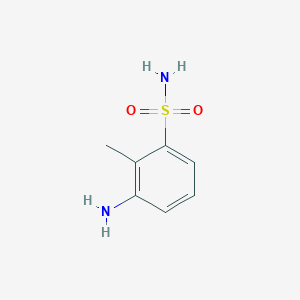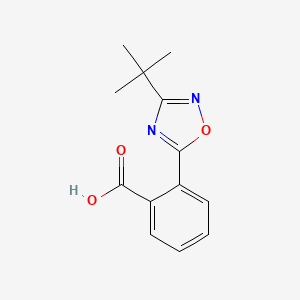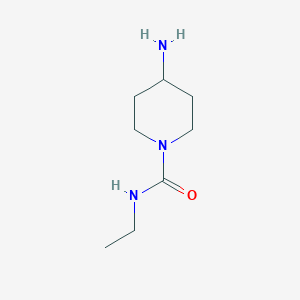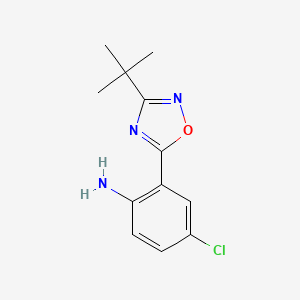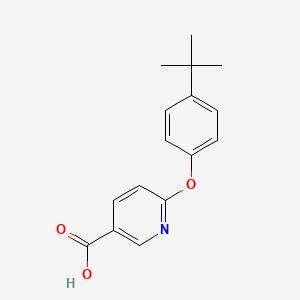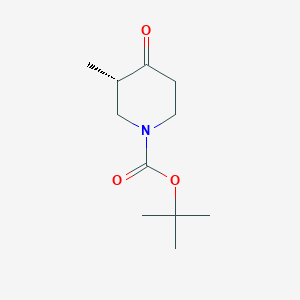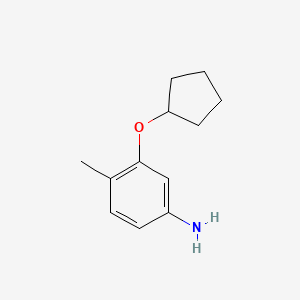
3-(Cyclopentyloxy)-4-methylaniline
説明
3-(Cyclopentyloxy)-4-methylaniline, also known as 3-CPA, is an organic compound with the molecular formula C10H15NO. It is a colorless liquid with a pungent odor, and is used in the synthesis of pharmaceuticals and other organic compounds. It is an important intermediate in the synthesis of many drugs, including antipsychotics, antihistamines, and anticonvulsants. 3-CPA has been used in a range of laboratory experiments, including those involving the study of enzyme kinetics, protein-ligand interactions, and drug metabolism. It is also used in the synthesis of fluorescent dyes and as a reagent in the synthesis of organic compounds.
科学的研究の応用
Enzyme Catalysis Studies
Research on cyclopropylamines, similar in structure to 3-(Cyclopentyloxy)-4-methylaniline, has provided insights into their reaction with enzymes. For example, studies on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase have helped understand the fate of the cyclopropyl group in enzymatic reactions. This research is significant for understanding enzyme catalysis mechanisms involving similar compounds (Shaffer, Morton, & Hanzlik, 2001).
Organic Synthesis and Catalysis
The compound has applications in organic synthesis. For instance, N-methylanilines have been used in [4+2] cyclization with maleimides to synthesize tetrahydroquinolines, demonstrating their utility in creating complex organic molecules (Yadav & Yadav, 2017).
Antibacterial Activity Research
Some derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils have shown potential in inhibiting bacterial DNA polymerase and the growth of Gram-positive bacteria. This suggests that derivatives of 3-(Cyclopentyloxy)-4-methylaniline may have applications in developing new antibacterial agents (Zhi et al., 2005).
Spectroscopy and Molecular Analysis
Spectral analysis of compounds similar to 3-(Cyclopentyloxy)-4-methylaniline, such as 4-chloro-2-methylaniline, provides insights into their structural and electronic properties. This information is crucial for understanding their reactivity and interaction in various chemical environments (Arjunan & Mohan, 2008).
Cancer Research
The metabolism and binding of carcinogenic compounds related to 4-chloro-2-methylaniline have been studied extensively. This research has implications for understanding the metabolic pathways and potential carcinogenicity of similar compounds, including 3-(Cyclopentyloxy)-4-methylaniline (Hill, Shih, & Struck, 1979).
特性
IUPAC Name |
3-cyclopentyloxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-7-10(13)8-12(9)14-11-4-2-3-5-11/h6-8,11H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJWYYJZXLMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



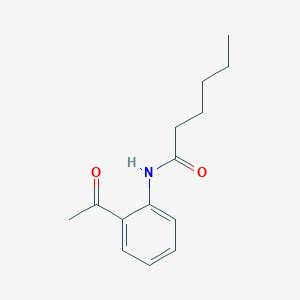
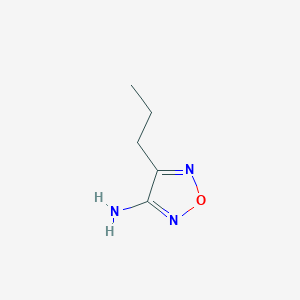
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
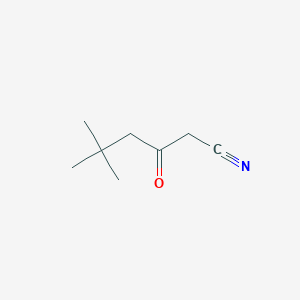
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)
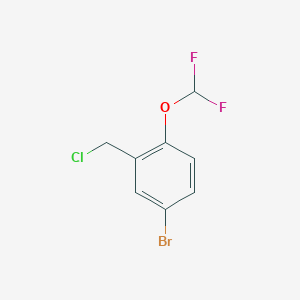
![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
